molecular formula C17H13F2N3OS B2433470 2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide CAS No. 863513-29-5

2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide

Cat. No.: B2433470
CAS No.: 863513-29-5
M. Wt: 345.37
InChI Key: OLDJIKLISJDQHO-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluoro groups at the 2 and 6 positions, and an ethyl linkage to a pyridinyl-thiazole moiety

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Biochemical Pathways

Similar compounds have been shown to possess various biological activities , suggesting that this compound may also influence multiple biochemical pathways.

Result of Action

Based on the biological activities of similar compounds , it can be inferred that this compound may have a significant impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone or aldehyde under acidic conditions.

    Pyridine Substitution: The pyridinyl group is introduced via a nucleophilic substitution reaction, often using a pyridine derivative and a suitable leaving group.

    Coupling with Benzamide: The final step involves coupling the thiazole-pyridine intermediate with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biology: It may serve as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.

    Material Science: The compound’s unique structure could be exploited in the design of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzamide: Lacks the thiazole and pyridine groups, making it less versatile in terms of biological activity.

    N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide: Similar structure but without the difluoro groups, which may affect its reactivity and binding properties.

    2,6-difluoro-N-(2-(2-(pyridin-2-yl)thiazol-4-yl)ethyl)benzamide: A positional isomer with the pyridine nitrogen at a different position, potentially altering its interaction with biological targets.

Uniqueness

The presence of both difluoro groups and the pyridinyl-thiazole moiety in 2,6-difluoro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzamide makes it unique. These structural features can enhance its binding affinity and specificity for certain biological targets, as well as its chemical reactivity.

Properties

IUPAC Name

2,6-difluoro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3OS/c18-13-4-1-5-14(19)15(13)16(23)21-8-6-12-10-24-17(22-12)11-3-2-7-20-9-11/h1-5,7,9-10H,6,8H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDJIKLISJDQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NCCC2=CSC(=N2)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327268
Record name 2,6-difluoro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

48.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815269
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

863513-29-5
Record name 2,6-difluoro-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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